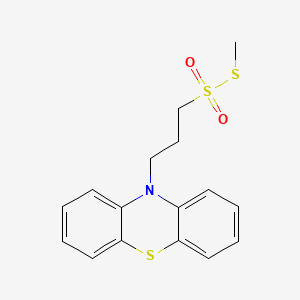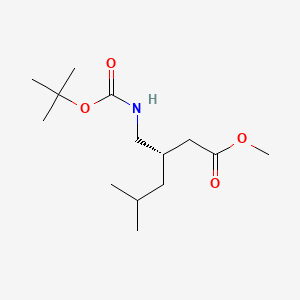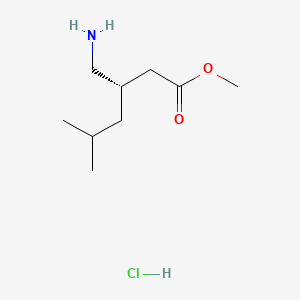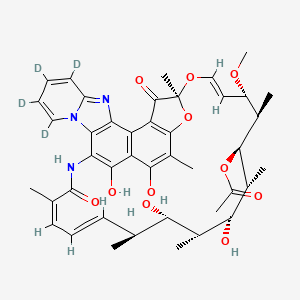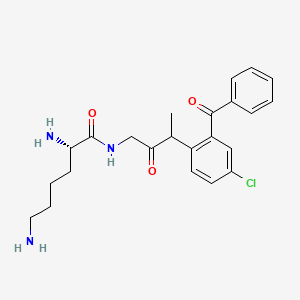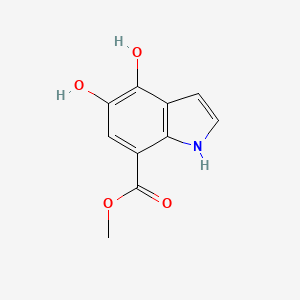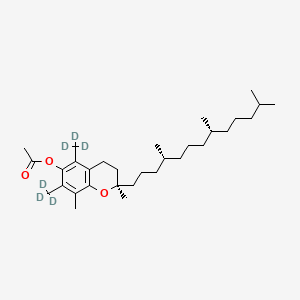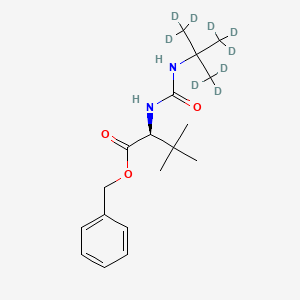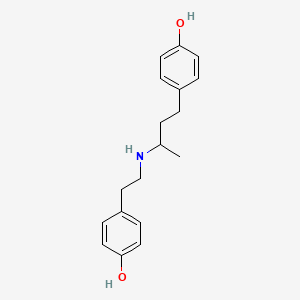
Dehydroxy Ractopamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroxy Ractopamine is a synthetic compound with the molecular formula C18H23NO2. It is structurally related to ractopamine, a β-adrenergic agonist used in livestock to promote leanness. This compound, however, has distinct properties and applications that make it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dehydroxy Ractopamine can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with commercially available phenolic compounds.
Amine Introduction: The phenolic compound undergoes a Mannich reaction to introduce the amine group.
Hydroxylation: The intermediate product is then hydroxylated to introduce the hydroxyl groups at specific positions.
Purification: The final product is purified using chromatographic techniques to obtain deoxyractopamine in high purity.
Industrial Production Methods: Industrial production of deoxyractopamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Catalysts: Employing specific catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions: Dehydroxy Ractopamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the amine or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Dehydroxy Ractopamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying β-adrenergic agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for potential therapeutic applications in treating conditions related to β-adrenergic receptors.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes
Mecanismo De Acción
Dehydroxy Ractopamine exerts its effects by binding to β-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers a cascade of intracellular events, including the phosphorylation of target proteins and modulation of gene expression. The compound’s molecular targets include β1 and β2 adrenergic receptors, which are involved in various physiological processes such as muscle contraction, metabolism, and cardiovascular function .
Comparación Con Compuestos Similares
Ractopamine: A β-adrenergic agonist used in livestock.
Clenbuterol: Another β-adrenergic agonist with similar applications.
Salbutamol: A β2-adrenergic agonist used in treating asthma
Uniqueness of Dehydroxy Ractopamine: this compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike ractopamine and clenbuterol, deoxyractopamine has a different binding affinity and selectivity for β-adrenergic receptors, making it a valuable tool for studying receptor interactions and developing new therapeutic agents .
Propiedades
IUPAC Name |
4-[3-[2-(4-hydroxyphenyl)ethylamino]butyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14(2-3-15-4-8-17(20)9-5-15)19-13-12-16-6-10-18(21)11-7-16/h4-11,14,19-21H,2-3,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPCJKBZUBDKLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-72-7 |
Source


|
| Record name | Deoxyractopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246816727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEOXYRACTOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A72QD26633 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)

![1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one](/img/structure/B588481.png)
![D-[UL-13C5]Ribose](/img/structure/B588482.png)
